5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine
Description
5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Properties
IUPAC Name |
5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-10-12-6-8(16-10)5-7-3-1-2-4-9(7)13(14)15/h1-4,6H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUKZEOTRRAPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273965 | |
| Record name | 5-[(2-Nitrophenyl)methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207463-33-0 | |
| Record name | 5-[(2-Nitrophenyl)methyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207463-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Nitrophenyl)methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2-nitrobenzyl bromide with thioamide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Thiazole Derivatives: Other thiazole derivatives include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug).
These comparisons highlight the unique properties and applications of this compound in various fields.
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